1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including oxadiazole, thieno[3,2-d]pyrimidine, and methoxyphenyl groups. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the formation of the thieno[3,2-d]pyrimidine coreIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group makes it susceptible to oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and ethoxy groups, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole and thieno[3,2-d]pyrimidine moieties play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but differs in the core structure.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group and a propenoic acid moiety.
2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Similar in having a methoxyphenyl group but with a different ester linkage. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C25H22N4O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-6-4-5-17(13-19)23-26-21(34-27-23)15-28-20-11-12-35-22(20)24(30)29(25(28)31)14-16-7-9-18(32-2)10-8-16/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
KRDZVVOEGTWWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Origin of Product |
United States |
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